Desmethylene Paroxetine Hydrochloride Salt
Overview
Description
Desmethylene Paroxetine Hydrochloride Salt is a major urinary metabolite of the SSRI antidepressant paroxetine . Paroxetine, marketed under trade names such as Paxil or Aropax, is used to treat many conditions in adults from major depression and obsessive-compulsive disorder to several anxiety disorders .
Physical And Chemical Properties Analysis
Desmethylene Paroxetine Hydrochloride Salt is a solid substance . It has a molecular weight of 353.82 g/mol . The color of the substance is not explicitly mentioned, but one source suggests it may be yellow .
Scientific Research Applications
Treatment of Vasomotor Symptoms in Menopausal Women
Desmethylene Paroxetine Hydrochloride Salt, commonly found in paroxetine salts, has been evaluated for its effectiveness in treating vasomotor symptoms (VMS) in menopausal women. Studies show that compared to a placebo, paroxetine salts modestly benefit in reducing the frequency and severity of weekly hot flashes, offering an effective alternative to hormone replacement therapy for this condition (Slaton, Champion, & Palmore, 2015).
Environmental Risk Assessment
Research has also focused on the environmental impact of paroxetine hydrochloride hemihydrate, the active ingredient in some pharmaceutical products. This compound and its major human metabolite were studied for their physical/chemical characteristics and their fate and effects in the aquatic environment. The studies suggest that these compounds are likely to biodegrade in typical wastewater treatment plants and do not persist in the aquatic environment after discharge from these facilities (Cunningham, Constable, & Hannah, 2004).
Intranasal Drug Delivery System
Research has been conducted on developing an intranasal in-situ gelling spray of paroxetine for brain targeting. This novel delivery system aims to overcome the high hepatic first-pass effect of oral paroxetine, potentially leading to quicker onset of action with increased accessibility at the target site and less systemic side effects (Thakkar, Vaghela, & Patel, 2021).
Perinatal Outcomes
Studies have also investigated the perinatal outcomes following third-trimester exposure to paroxetine hydrochloride. This research is crucial for understanding the potential risks associated with the use of this compound during pregnancy (Costei, Kozer, Ho, Ito, & Koren, 2002).
Pharmacokinetics and Drug Interactions
Significant research has been done on the pharmacokinetics and drug interactions of paroxetine, including its effects on the pharmacokinetics of other drugs and its metabolites in different genetic profiles (Jung, Lee, Kim, Kang, Lim, Cho, Jang, & Lee, 2020). This includes studies on its physical and chemical properties, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).
Hydration Behavior and Solid-State Properties
The hydration behavior of paroxetine HCl has been extensively studied, focusing on the interaction with water and the interchange between various forms as a function of both temperature and water content. These studies are important for understanding the stability and efficacy of pharmaceutical products containing this compound (Pina, Pinto, Sousa, Fábián, Zhao, & Craig, 2012).
Safety And Hazards
Desmethylene Paroxetine Hydrochloride Salt is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs, specifically the eyes and the central nervous system . In case of exposure, immediate medical attention is advised .
properties
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylene Paroxetine Hydrochloride Salt | |
CAS RN |
159126-30-4 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.